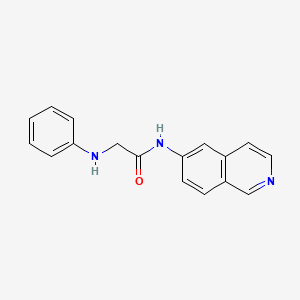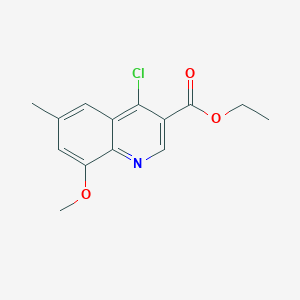
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with benzyloxy and methoxy substituents, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of Benzyloxy and Methoxy Groups: The benzyloxy group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(Hydroxy)-6-methoxyquinazolin-4(1H)-one.
Reduction: Formation of 5-(Benzyloxy)-6-methoxydihydroquinazolin-4(1H)-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(Methoxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.
5-(Benzyloxy)-6-methylquinazolin-4(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological properties differently compared to its analogs. These substituents can enhance its solubility, stability, and binding interactions with biological targets.
Properties
CAS No. |
120075-51-6 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
6-methoxy-5-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-7-12-14(16(19)18-10-17-12)15(13)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) |
InChI Key |
GIHADOFXEZJQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)




![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)

